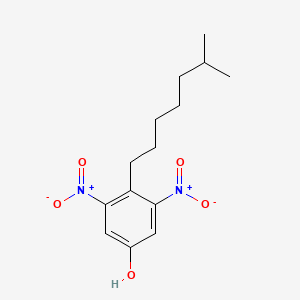
Phenol, isooctyldinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, isooctyldinitro- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, along with isooctyl and dinitro substituents. Phenolic compounds are known for their diverse biological activities and are widely used in various industrial applications due to their chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenol, isooctyldinitro- typically involves nitration of isooctyl-substituted phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods: Industrial production of phenol, isooctyldinitro- often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the nitration reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, isooctyldinitro- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Nitro groups can be reduced to amines under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Halogenated phenols and nitrophenols.
Aplicaciones Científicas De Investigación
Phenol, isooctyldinitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, isooctyldinitro- involves its interaction with biological molecules through its hydroxyl and nitro groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, including oxidative stress pathways and enzyme inhibition.
Comparación Con Compuestos Similares
Phenol, isooctyldinitro- can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound with a single hydroxyl group.
2,4-Dinitrophenol: A phenolic compound with two nitro groups, known for its use as a pesticide and in biochemical research.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties, used in antiseptics.
The uniqueness of phenol, isooctyldinitro- lies in its combination of isooctyl and dinitro substituents, which confer distinct chemical and biological properties compared to other phenolic compounds.
Propiedades
Número CAS |
37224-61-6 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-(6-methylheptyl)-3,5-dinitrophenol |
InChI |
InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3 |
Clave InChI |
LZHVTZNVSMHVQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




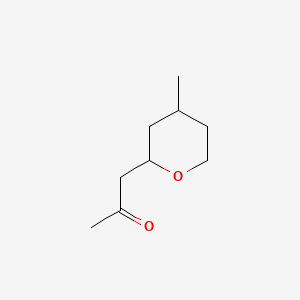

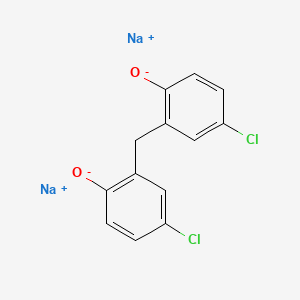
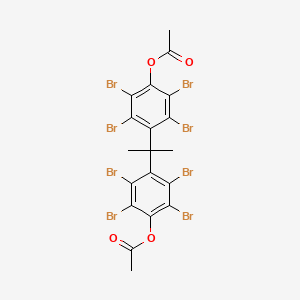
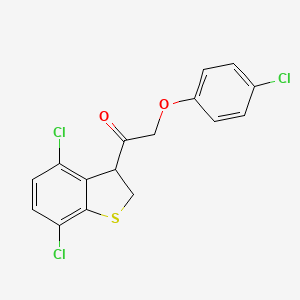



![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
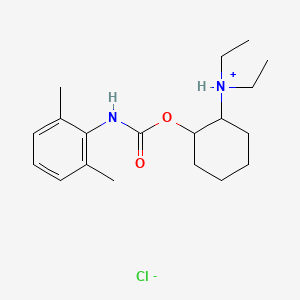
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
